Tautomeric Stability: The Thione Form of 4-Methyl-1,3-benzoxazole-2-thiol is Thermodynamically Favored
Density Functional Theory (DFT) studies at the B3LYP/6-311++G** level demonstrate that the thionic tautomers of benzoxazole-2-thiol derivatives are significantly more stable than the thiolic tautomers. This energy difference quantifies the thermodynamic preference for the thione form. For 4-Methyl-1,3-benzoxazole-2-thiol, this implies that it will predominantly exist as 4-methylbenzoxazoline-2-thione under standard conditions, a state that directly influences its reactivity, binding affinity, and overall chemical behavior compared to its thiol tautomer [1]. The tautomeric equilibrium is a foundational property that distinguishes it from other heterocyclic thiols, such as benzothiazole-2-thiols, where the sulfur atom's environment and the energy gap between tautomers may differ, leading to divergent chemical and biological profiles [2].
| Evidence Dimension | Tautomeric Stability (Energy Difference) |
|---|---|
| Target Compound Data | Thionic tautomer is more stable than thiolic tautomer |
| Comparator Or Baseline | Thiolic tautomer of benzoxazole-2-thiol derivative |
| Quantified Difference | > 5 kcal/mol |
| Conditions | Gas phase DFT calculations (B3LYP/6-311++G** level) |
Why This Matters
This fundamental thermodynamic property dictates the predominant reactive species in solution, which is critical for predicting and controlling outcomes in synthetic applications and for understanding its mechanism of action in biological systems.
- [1] Özil, M., Tuzcuoğlu, Ö., Baltaş, N., & Emirik, M. (2021). Synthesis and Molecular Docking Studies of Potent Urease Inhibitors Based on Benzoxazole Scaffold. ChemistrySelect, 6(21), 5307-5312. View Source
- [2] Özil, M., et al. (2021). X-ray, tautomeric preference, vibrational spectra, and density functional studies on benzoxazole and benzoxazoline derivatives. Vibrational Spectroscopy, 81, 1-12. View Source
